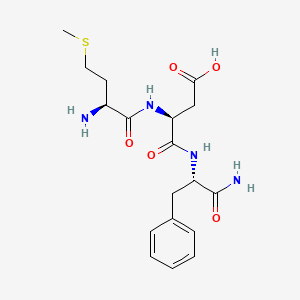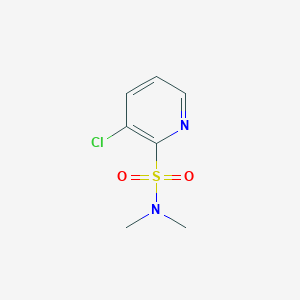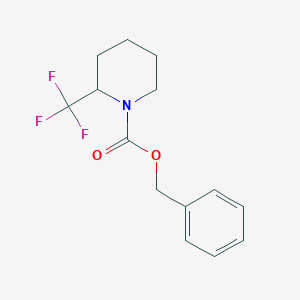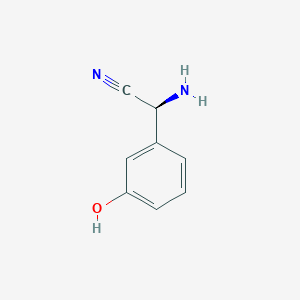
Methionyl-aspartyl-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methionyl-aspartyl-phenylalaninamide is a compound consisting of methionine, aspartic acid, and phenylalanine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methionyl-aspartyl-phenylalaninamide can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves protecting the amino group in aspartic acid, converting it to its anhydride, and condensing it with phenylalanine methylester. The protective group is then removed to form the final compound . Enzymatic synthesis uses α-amino acid ester acyltransferase to produce the compound from aspartic acid dimethylester and phenylalanine .
Industrial Production Methods: Industrial production of this compound involves a combination of enzymatic and chemical reactions. The enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from aspartic acid dimethylester and phenylalanine is followed by chemical transformation to the final compound in an aqueous solution with methanol and hydrochloric acid .
Analyse Des Réactions Chimiques
Types of Reactions: Methionyl-aspartyl-phenylalaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include methanol, hydrochloric acid, and protective groups such as carbobenzoxy or formyl groups . The reactions typically occur under controlled conditions to ensure the desired product is formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester is a key intermediate in the synthesis of the final compound .
Applications De Recherche Scientifique
Methionyl-aspartyl-phenylalaninamide has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its role in protein synthesis and metabolic pathways. In medicine, it has potential therapeutic applications due to its involvement in various biochemical processes .
Mécanisme D'action
The mechanism of action of methionyl-aspartyl-phenylalaninamide involves its interaction with specific molecular targets and pathways. It is thought to exert its effects by participating in protein synthesis and metabolic processes. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Methionyl-aspartyl-phenylalaninamide can be compared with other similar compounds, such as ceruletide and aspartame. Ceruletide is a decapeptide with similar amino acid residues and is used as a diagnostic agent and gastrointestinal drug . Aspartame is a low-calorie sweetener with a similar structure and is widely used in the food industry
List of Similar Compounds:- Ceruletide
- Aspartame
Propriétés
Numéro CAS |
5934-92-9 |
|---|---|
Formule moléculaire |
C18H26N4O5S |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H26N4O5S/c1-28-8-7-12(19)17(26)22-14(10-15(23)24)18(27)21-13(16(20)25)9-11-5-3-2-4-6-11/h2-6,12-14H,7-10,19H2,1H3,(H2,20,25)(H,21,27)(H,22,26)(H,23,24)/t12-,13-,14-/m0/s1 |
Clé InChI |
SIWKJSQISPNWDG-IHRRRGAJSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |
SMILES canonique |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)

![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)



![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)





